Cdr1.ame(23-28)
Description
Cdr1.ame(23-28) is a synthetic peptide derived from the Complementarity-Determining Region 1 (CDR1) of a monoclonal antibody, modified at amino acid positions 23–27. CDR regions are critical for antigen binding, determining the specificity and affinity of antibodies . The "ame" designation likely refers to amino acid substitutions or structural ameliorations introduced to enhance stability, solubility, or binding properties. This peptide is engineered for therapeutic applications, such as targeted drug delivery or immune modulation, leveraging its antigen-binding capabilities.
Key structural features include:
- Sequence: Modified residues (23–28) within the CDR1 loop.
- Molecular Weight: ~1.5–2 kDa (estimated based on typical CDR peptide lengths).
- Functional Role: Designed to mimic or enhance the parent antibody’s antigen interaction.
Properties
CAS No. |
176434-87-0 |
|---|---|
Molecular Formula |
C64H78N14O14S2 |
Molecular Weight |
1331.5 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25S)-16-(3-amino-3-oxopropyl)-25-[[(2S)-2-amino-3-phenylpropanoyl]amino]-13-benzyl-19-[(2S)-butan-2-yl]-22-(hydroxymethyl)-10-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C64H78N14O14S2/c1-3-35(2)54-63(90)70-45(22-23-53(66)81)56(83)71-46(25-37-14-8-5-9-15-37)57(84)73-48(28-40-30-67-34-69-40)59(86)72-47(27-39-29-68-44-17-11-10-16-42(39)44)58(85)77-52(61(88)74-49(64(91)92)26-38-18-20-41(80)21-19-38)33-94-93-32-51(62(89)75-50(31-79)60(87)78-54)76-55(82)43(65)24-36-12-6-4-7-13-36/h4-21,29-30,34-35,43,45-52,54,68,79-80H,3,22-28,31-33,65H2,1-2H3,(H2,66,81)(H,67,69)(H,70,90)(H,71,83)(H,72,86)(H,73,84)(H,74,88)(H,75,89)(H,76,82)(H,77,85)(H,78,87)(H,91,92)/t35-,43-,45-,46-,47-,48-,49-,50-,51+,52-,54-/m0/s1 |
InChI Key |
GQWNXKZRPOGBFR-VHSSKWHSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N1)CO)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CC=CC=C7)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CC=CC=C7)CCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Cdr1.ame(23-28) belongs to a class of antibody-derived peptides optimized for therapeutic use. Below is a comparison with structurally analogous compounds:
Key Insights :
- Cdr1.ame(23-28) shares functional group diversity with PMI-Tyr and quercetin derivatives but differs in backbone structure (peptide vs. small molecule).
- Unlike plant-derived flavonoids, Cdr1.ame(23-28) is fully synthetic, allowing precise modifications .
Functional Comparison
Key Insights :
Key Insights :
- Cdr1.ame(23-28) requires advanced peptide synthesis techniques, contrasting with small-molecule microwave synthesis (PMI-Tyr) or natural extraction (flavonoids) .
- Purity standards for therapeutic peptides (>95%) exceed those for plant-derived compounds .
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